
Neosolaniol
Overview
Description
Neosolaniol is a type A trichothecene mycotoxin produced by various Fusarium species. It is a sesquiterpene compound with the molecular formula C₁₉H₂₆O₈ and a molecular weight of 382.40 g/mol . This compound is known for its toxic effects on eukaryotic cells, primarily due to its ability to inhibit protein synthesis .
Preparation Methods
Synthetic Routes and Reaction Conditions: Neosolaniol can be synthesized through the hydroxylation of T-2 toxin, another trichothecene mycotoxin. The hydroxylation occurs at the C-7 and C-9 positions in rats . The synthetic route involves the use of specific enzymes such as cytochrome P450 enzymes (CYP3A22, CYP3A29, and CYP3A46 in pigs, and CYP1A5 and CYP3A37 in chickens) which catalyze the conversion of T-2 toxin to this compound .
Industrial Production Methods: Industrial production of this compound involves the cultivation of Fusarium species under controlled conditions. The mycotoxin is then extracted and purified using techniques such as liquid chromatography and mass spectrometry .
Chemical Reactions Analysis
Types of Reactions: Neosolaniol undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form hydroxylated derivatives.
Reduction: Reduction reactions can convert this compound to less toxic metabolites.
Substitution: Substitution reactions can occur at the hydroxyl and acetyl groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride can be used.
Substitution: Acetylation can be achieved using acetic anhydride in the presence of a base.
Major Products Formed:
Oxidation: Hydroxylated derivatives of this compound.
Reduction: Less toxic metabolites such as T-2 triol and T-2 tetraol.
Substitution: Acetylated derivatives of this compound.
Scientific Research Applications
Neosolaniol has several scientific research applications, including:
Mechanism of Action
Neosolaniol exerts its toxic effects primarily by inhibiting protein synthesis in eukaryotic cells. It accelerates the production of reactive oxygen species, which mediate the induction of programmed cell death pathways . The compound targets the ribosome, interfering with the elongation step of protein synthesis, leading to cytotoxicity .
Comparison with Similar Compounds
T-2 Toxin: Another type A trichothecene mycotoxin with similar toxic effects but different substitution patterns.
HT-2 Toxin: A metabolite of T-2 toxin with hydroxyl groups at different positions.
Diacetoxyscirpenol: A trichothecene with acetyl groups at different positions.
Uniqueness of Neosolaniol: this compound is unique due to its specific hydroxylation and acetylation patterns, which contribute to its distinct toxicological profile. Its ability to inhibit protein synthesis and induce oxidative stress makes it a valuable compound for studying the mechanisms of mycotoxin toxicity .
Properties
CAS No. |
36519-25-2 |
---|---|
Molecular Formula |
C19H26O8 |
Molecular Weight |
382.4 g/mol |
IUPAC Name |
[(1S,2R,4S,7R,9R,10R,11S)-11-acetyloxy-4,10-dihydroxy-1,5-dimethylspiro[8-oxatricyclo[7.2.1.02,7]dodec-5-ene-12,2'-oxirane]-2-yl]methyl acetate |
InChI |
InChI=1S/C19H26O8/c1-9-5-13-18(6-12(9)22,7-24-10(2)20)17(4)15(26-11(3)21)14(23)16(27-13)19(17)8-25-19/h5,12-16,22-23H,6-8H2,1-4H3/t12-,13+,14+,15+,16+,17+,18+,19?/m0/s1 |
InChI Key |
TVZHDVCTOCZDNE-VUQKWCSOSA-N |
SMILES |
CC1=CC2C(CC1O)(C3(C(C(C(C34CO4)O2)O)OC(=O)C)C)COC(=O)C |
Isomeric SMILES |
CC1=C[C@@H]2[C@](C[C@@H]1O)([C@]3([C@@H]([C@H]([C@H](C34CO4)O2)O)OC(=O)C)C)COC(=O)C |
Canonical SMILES |
CC1=CC2C(CC1O)(C3(C(C(C(C34CO4)O2)O)OC(=O)C)C)COC(=O)C |
Appearance |
Solid powder |
Pictograms |
Acute Toxic |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
3 alpha hydroxy-4 beta,8 alpha,15-triacetoxy-12,13-epoxytrichothec-9-ene neosolaniol |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary mechanism of action for neosolaniol's toxicity?
A1: [] this compound, like other trichothecenes, primarily exerts its toxic effects by inhibiting protein synthesis. It does so by binding to the ribosomes of eukaryotic cells, disrupting the process of translation.
Q2: How does this compound exposure affect the immune system?
A2: [] this compound has been shown to possess immunosuppressive activity, although its potency is lower than that of T-2 toxin. This suggests that it can interfere with the normal functioning of the immune system.
Q3: Does this compound affect the nervous system?
A3: [] Yes, studies in broiler chickens have shown that this compound can cause neurological symptoms such as an altered righting reflex, indicating an effect on the nervous system.
Q4: Does this compound exposure lead to anorexia (loss of appetite)?
A4: [, ] Yes, research indicates that this compound can induce anorexia in mice. This effect is thought to be mediated by changes in gut satiety hormones like Peptide YY3-36 (PYY3-36) and Glucose-dependent Insulinotropic Polypeptide (GIP).
Q5: What is the molecular formula and weight of this compound?
A5: The molecular formula of this compound is C19H26O7, and its molecular weight is 366.41 g/mol. [Derived from the structure mentioned in various papers]
Q6: Are there spectroscopic methods to identify this compound?
A6: [, ] Yes, this compound can be identified using techniques like Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). These methods help elucidate the structure and confirm the identity of the compound.
Q7: Which Fusarium species are known to produce this compound?
A7: this compound is produced by several Fusarium species, including: * Fusarium sporotrichioides [, , , , ]* Fusarium acuminatum [, ] * Fusarium equiseti []* Fusarium tumidum []* Fusarium goolgardi []
Q8: What agricultural commodities are commonly contaminated with this compound?
A8: this compound has been found in various agricultural products, including:* Wheat [, , , ]* Barley [, , ]* Oats [, ]* Maize (corn) [, , ]* Apples [, ]* Muskmelon []
Q9: How is this compound metabolized?
A9: [, , ] this compound can be metabolized through various pathways, including deacetylation, hydroxylation, and conjugation with glucuronic acid. The specific metabolic pathways can vary depending on the organism.
Q10: Can bacteria degrade this compound?
A10: [, ] Yes, certain bacterial species found in soil and water can degrade this compound. These bacteria use this compound as a source of carbon and energy, breaking it down into less toxic metabolites.
Q11: What is the acute toxicity of this compound?
A11: [] The acute toxicity of this compound varies depending on the animal species and route of exposure. In one-day-old broiler chicks, the 7-day median lethal dose (LD50) value for oral administration was found to be 24.87 ± 2.64 mg/kg body weight.
Q12: Does this compound cause any specific organ damage?
A12: [] this compound, like other trichothecenes, can cause damage to various organs, including the liver, kidneys, lymphoid tissues, gastrointestinal tract, and bone marrow.
Q13: What analytical techniques are used to detect this compound in food and feed?
A13: [, , , , , ] Several analytical techniques are employed to detect and quantify this compound, including:* Thin Layer Chromatography (TLC) * High-Performance Liquid Chromatography (HPLC)* Gas Chromatography-Mass Spectrometry (GC/MS)* Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS)
Q14: How can this compound contamination in food and feed be prevented?
A14: [] Preventing this compound contamination involves controlling Fusarium growth in the field and during storage. This includes using resistant crop varieties, proper crop rotation, timely harvest, and maintaining optimal storage conditions.
Q15: Are there any effective ways to detoxify this compound-contaminated feed?
A15: [] While some physical and chemical methods exist, using microorganisms or their enzymes shows promise for detoxifying this compound-contaminated feed.
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